

A Comparative Spectroscopic Analysis of 2-Methoxyphenylacetonitrile and Related Compounds

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Compound of Interest

Compound Name: 2-Methoxyphenylacetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of **2-Methoxyphenylacetonitrile** and its structural isomers, 3-Methoxyphenylacetonitrile and 4-Methoxyphenylacetonitrile, as well as the parent compound, Phenylacetonitrile. This information is crucial for the unambiguous identification, characterization, and quality control of these compounds, which are valuable intermediates in pharmaceutical synthesis and other chemical industries. The data presented herein is supported by experimental findings from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS).

Introduction

Phenylacetonitrile and its methoxy-substituted derivatives are important building blocks in organic synthesis. For instance, 4-Methoxyphenylacetonitrile is a key precursor in the synthesis of Venlafaxine, a widely used antidepressant.^{[1][2][3]} Accurate spectroscopic characterization is therefore essential to ensure the purity of starting materials and to monitor the progress of chemical reactions. This guide offers a side-by-side comparison of the key spectroscopic features of these four compounds to aid researchers in their analytical endeavors.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2-Methoxyphenylacetonitrile**, 3-Methoxyphenylacetonitrile, 4-Methoxyphenylacetonitrile, and Phenylacetonitrile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound	Aromatic Protons (ppm)	-CH ₂ - Protons (ppm)	-OCH ₃ Protons (ppm)
2-Methoxyphenylacetonitrile	7.35-7.25 (m), 6.95-6.89 (m)	3.67 (s)	3.85 (s)
3-Methoxyphenylacetonitrile	7.25 (m), 6.86-6.82 (m)[4]	3.65 (s)[4]	3.76 (s)[4]
4-Methoxyphenylacetonitrile	7.21 (d, J=8.8 Hz), 6.88 (d, J=8.8 Hz)	3.64 (s)	3.77 (s)
Phenylacetonitrile	7.35-7.25 (m)[5]	3.71 (s)[5]	-

Note: m = multiplet, s = singlet, d = doublet. Chemical shifts are referenced to TMS (0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound	Aromatic Carbons (ppm)	-CH ₂ - Carbon (ppm)	-OCH ₃ Carbon (ppm)	-C≡N Carbon (ppm)
2-Methoxyphenylacetonitrile	157.5, 129.0, 128.6, 121.2, 110.8, 110.4	17.8	55.4	117.2
3-Methoxyphenylacetonitrile	159.9, 132.8, 130.0, 120.8, 114.7, 114.0	23.6	55.3	117.8
4-Methoxyphenylacetonitrile	159.1, 129.0, 122.9, 114.5	22.5	55.3	118.0
Phenylacetonitrile	131.2, 129.0, 127.8, 127.6	23.4	-	117.9

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Compound	$\nu(\text{C}\equiv\text{N})$	$\nu(\text{C-H, aromatic})$	$\nu(\text{C-H, aliphatic})$	$\nu(\text{C-O})$
2-Methoxyphenylacetonitrile	~2245	~3060	~2940, ~2840	~1250
3-Methoxyphenylacetonitrile	~2247	~3050	~2935, ~2835	~1260
4-Methoxyphenylacetonitrile	~2245	~3040	~2930, ~2830	~1250
Phenylacetonitrile	~2250	~3060	~2925	-

Note: The nitrile ($C\equiv N$) stretching vibration is a characteristic sharp band.

Electron Ionization Mass Spectrometry (EI-MS)

Table 4: Key Mass-to-Charge Ratios (m/z) and Relative Intensities (%)

Compound	Molecular Ion $[M]^+$	Base Peak	Other Key Fragments
2-Methoxyphenylacetone trile	147 (100%)	147	132 (54%), 107 (55%), 91 (20%), 77 (41%)[6]
3-Methoxyphenylacetone trile	147 (100%)	147	117 (19%), 116 (18%), 104 (12%), 90 (13%), 77 (28%)
4-Methoxyphenylacetone trile	147	147	132, 103, 77
Phenylacetone nitrile	117 (100%)	117	116 (34%), 90 (39%), 89 (20%)[7]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9]

- **Sample Preparation:** Approximately 10-20 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
- **Data Acquisition:** 1H and ^{13}C NMR spectra were recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz for 1H).
- **Data Processing:** The spectra were referenced to the TMS signal at 0.00 ppm. For ^{13}C NMR in $CDCl_3$, the solvent peak at 77.16 ppm can also be used as a reference.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy[11][12]

- **Sample Preparation (KBr Pellet Method):** Approximately 1-2 mg of the solid sample was finely ground in an agate mortar. About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder was added and thoroughly mixed with the sample.
- **Pellet Formation:** The mixture was transferred to a die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet was also acquired for correction.

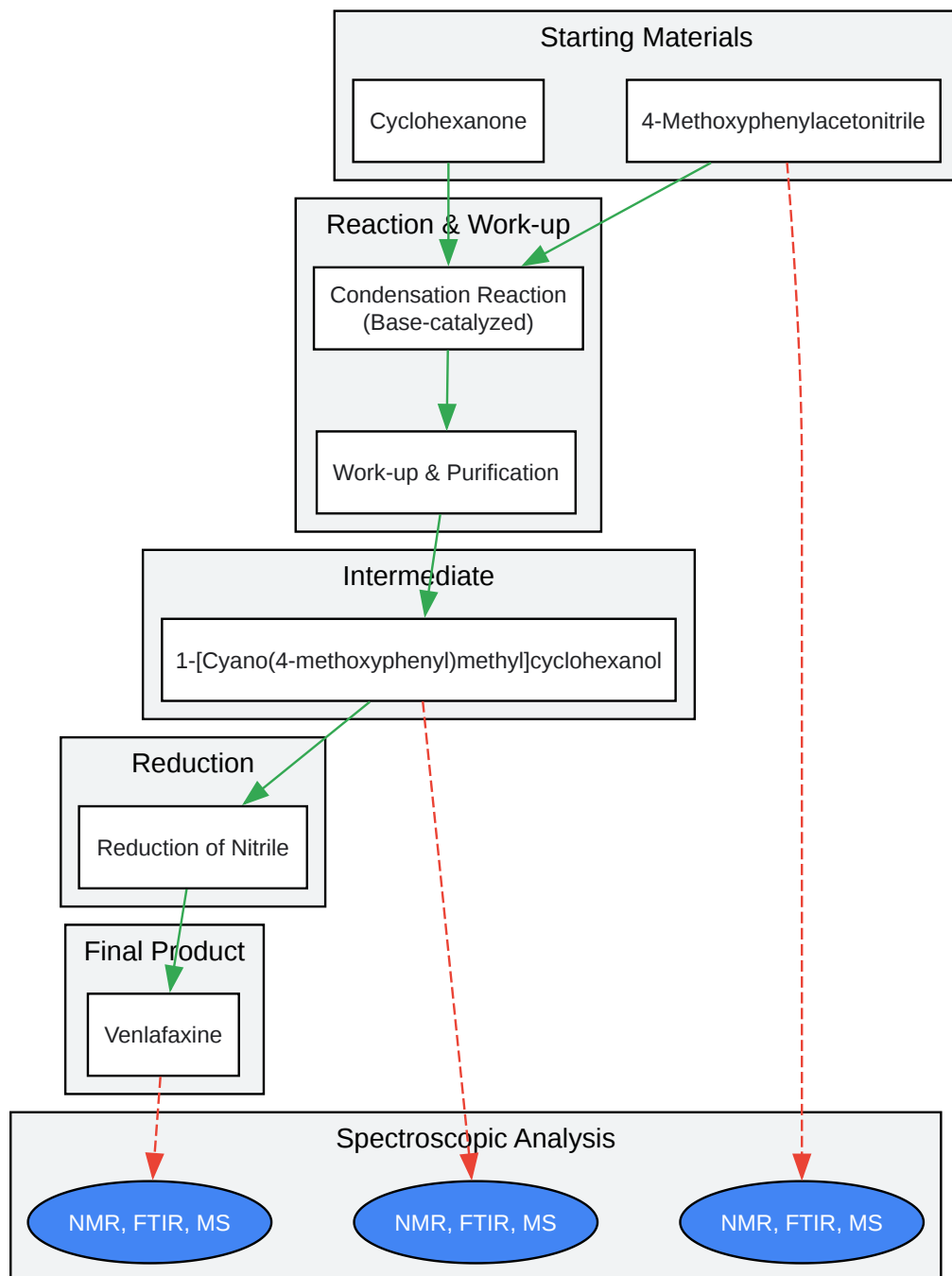
Electron Ionization Mass Spectrometry (EI-MS)[13][14]

- **Sample Introduction:** A small amount of the sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample was vaporized by heating in the ion source.
- **Ionization:** The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The abundance of each ion was measured, and a mass spectrum was generated.

Visualization of an Experimental Workflow

The following diagram illustrates a typical synthetic workflow where the spectroscopic analysis of these compounds is critical. Specifically, it outlines the synthesis of Venlafaxine starting from 4-Methoxyphenylacetonitrile.

Synthesis of Venlafaxine from 4-Methoxyphenylacetonitrile

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Caption: Workflow for Venlafaxine synthesis with key analysis points.

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